3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties. This specific compound features a hydrazide functional group attached to a propanoic acid moiety, along with a diphenyl-substituted imidazole ring. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and materials science.
3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide is classified under the following categories:
The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide typically involves the condensation of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid with hydrazine derivatives. This reaction is generally performed under acidic conditions in solvents such as ethanol or methanol.
The molecular structure of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide can be described as follows:
Property | Data |
---|---|
Molecular Formula | C18H18N4O |
Molecular Weight | 306.4 g/mol |
IUPAC Name | 3-(4,5-diphenylimidazol-1-yl)propanehydrazide |
InChI Key | RYMOOWRQGLHFEH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)NN)C3=CC=CC=C3 |
The compound features a five-membered imidazole ring with two phenyl groups at the 4 and 5 positions, contributing to its stability and reactivity.
3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide can undergo several types of chemical reactions:
The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. These interactions are facilitated by the compound's structural features, particularly the imidazole ring and diphenyl groups.
The physical properties of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide include:
Relevant chemical properties include:
Safety data indicates that the compound may cause irritation upon contact with skin or eyes; appropriate safety measures should be taken during handling .
3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide has several applications in scientific research:
This compound's diverse applications highlight its significance in various scientific fields, making it a valuable subject for further research and exploration.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: